molecular formula C18H15ClN2O B4755358 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine

2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine

Cat. No. B4755358
M. Wt: 310.8 g/mol
InChI Key: LQQRCXCHOKGLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, also known as CMMP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In material science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, this compound has been studied for its potential use as a hole-transporting material in organic solar cells.

Mechanism of Action

The mechanism of action of 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. Specifically, this compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell growth and division. This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, particularly in cancer cells. In vitro studies have demonstrated that this compound inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. Additionally, this compound is relatively easy to synthesize using standard organic chemistry techniques. However, there are some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for specialized equipment for handling and storage.

Future Directions

There are several future directions for research on 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine. One area of interest is the development of more efficient synthesis methods for this compound, which could lead to increased yields and lower costs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other fields. Finally, the development of novel materials based on this compound could lead to new applications in areas such as optoelectronics and nanotechnology.

properties

IUPAC Name

2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-12-3-5-13(6-4-12)16-11-17(21-18(19)20-16)14-7-9-15(22-2)10-8-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQRCXCHOKGLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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